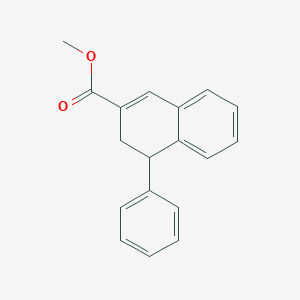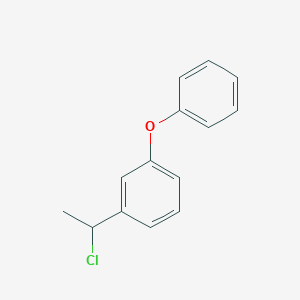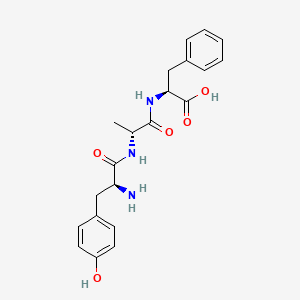![molecular formula C18H20N2O3 B14412413 N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea CAS No. 87476-03-7](/img/structure/B14412413.png)
N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group substituted with a phenylpropan-2-yl group and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea typically involves the reaction of 3-(1-oxo-1-phenylpropan-2-yl)phenol with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate these mechanisms in detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-phenylurea: Lacks the phenylpropan-2-yl group, resulting in different reactivity and applications.
N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]benzamide}: Similar structure but with a benzamide group instead of a urea group.
Uniqueness
N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
87476-03-7 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[3-(1-oxo-1-phenylpropan-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C18H20N2O3/c1-13(17(21)14-8-5-4-6-9-14)23-16-11-7-10-15(12-16)19-18(22)20(2)3/h4-13H,1-3H3,(H,19,22) |
Clé InChI |
WIMRHVBUSKORTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
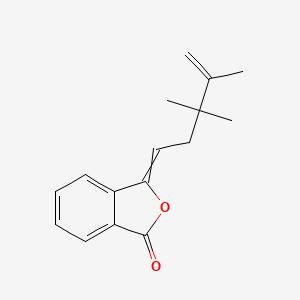
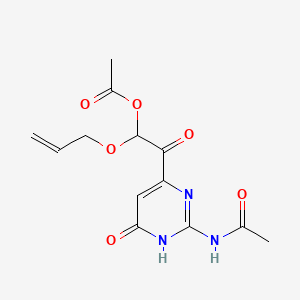

![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
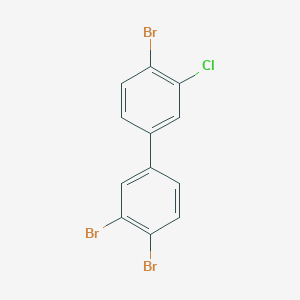
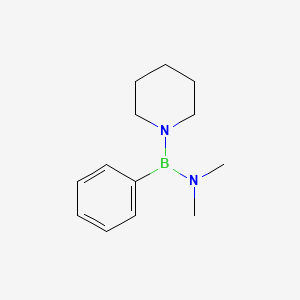
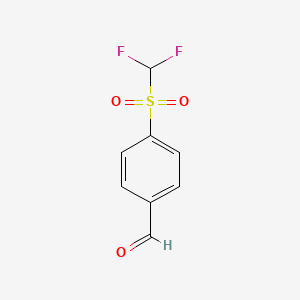
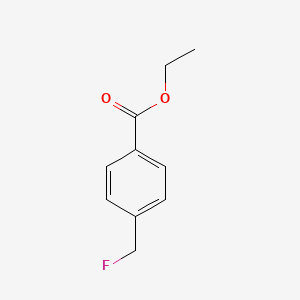
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
